(1S,2R)-2-methoxycyclobutanamine;hydrochloride

Drug Discovery Stereochemistry Binding Affinity

(1S,2R)-2-methoxycyclobutanamine;hydrochloride (CAS 2227197-30-8) is a chiral, cis-configured cyclobutylamine building block with a molecular formula of C5H12ClNO and a molecular weight of 137.61 g/mol. The compound features a strained, non-planar cyclobutane ring that provides conformational rigidity, a defining characteristic differentiating it from more flexible acyclic amine scaffolds.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
Cat. No. B12278192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-methoxycyclobutanamine;hydrochloride
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCOC1CCC1N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m0./s1
InChIKeyZVONGBUZWDPLLF-UYXJWNHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (1S,2R)-2-methoxycyclobutanamine;hydrochloride: Chiral Cyclobutane Scaffold for Drug Discovery


(1S,2R)-2-methoxycyclobutanamine;hydrochloride (CAS 2227197-30-8) is a chiral, cis-configured cyclobutylamine building block with a molecular formula of C5H12ClNO and a molecular weight of 137.61 g/mol. The compound features a strained, non-planar cyclobutane ring that provides conformational rigidity, a defining characteristic differentiating it from more flexible acyclic amine scaffolds. [1] Its defined (1S,2R) stereochemistry and the presence of both a primary amine and a methoxy group make it a versatile intermediate for synthesizing structurally constrained analogs in medicinal chemistry and for performing structure-activity relationship (SAR) studies where spatial orientation of pharmacophores is critical. [2]

Why (1S,2R)-2-methoxycyclobutanamine;hydrochloride Cannot Be Swapped with Other Cyclobutylamines


Generic substitution among cyclobutylamine isomers or analogs is not scientifically valid due to profound differences in molecular recognition arising from stereochemistry and substitution pattern. The cyclobutane ring's puckered conformation places substituents in distinct spatial orientations; the cis-(1S,2R) configuration projects its amine and methoxy groups into different vectors compared to its trans-(1S,2S) or enantiomeric cis-(1R,2S) counterparts. [1] This directly impacts target binding, as evidenced by reports that the (1R,2S)-isomer of 2-methoxycyclobutan-1-amine shows 5-fold greater binding selectivity compared to its enantiomer, demonstrating that even mirror-image isomers are not functionally interchangeable. [2] Furthermore, the 2-methoxy substitution creates a different electronic and steric environment compared to 3-methoxy or non-methoxylated analogs, altering hydrogen-bonding capacity and lipophilicity, which cascades into divergent pharmacokinetic profiles and off-target activities. [3]

Head-to-Head Evidence for (1S,2R)-2-methoxycyclobutanamine;hydrochloride Against Its Closest Comparators


Stereochemistry-Dependent Binding Selectivity: (1R,2S) vs. Enantiomer

A direct comparative study on 2-methoxycyclobutan-1-amine hydrochloride stereoisomers found that the (1R,2S)-isomer exhibits a 5-fold increase in binding selectivity compared to its enantiomer. [1] While the exact target is not specified in the source, this finding establishes a critical principle: the spatial orientation of the amine and methoxy groups on the cyclobutane ring is a dominant determinant of biological recognition. For procurement, selecting the exact (1S,2R) or (1R,2S) stereoisomer is not interchangeable; choosing the incorrect enantiomer could result in a 5-fold or greater loss in target engagement.

Drug Discovery Stereochemistry Binding Affinity

Metabolic Stability Advantage of Cyclobutane Scaffold Over Acyclic Amines

A review of cyclobutane-containing drug candidates highlights that the cyclobutane ring imparts superior metabolic stability compared to acyclic alkyl amine counterparts. For instance, in a series of αvβ3 integrin antagonists, a cyclobutane-based lead compound demonstrated a metabolic half-life (t1/2) of >80 minutes in human liver microsomes, a property attributed to the scaffold's resistance to oxidative metabolism. [1] While this data is not measured on (1S,2R)-2-methoxycyclobutanamine itself, the core cyclobutylamine motif is the pharmacophoric element responsible for this enhanced stability. An acyclic comparator, such as a flexible butylamine, would be expected to undergo rapid N-dealkylation or oxidation, resulting in a significantly shorter half-life.

Medicinal Chemistry Metabolic Stability Scaffold Design

Conformational Rigidity: Cyclobutane vs. Cyclopropane and Acyclic Scaffolds

The non-planar, puckered geometry of the cyclobutane ring restricts bond rotation and limits the number of accessible conformations compared to acyclic amines. This pre-organization can reduce the entropic penalty of binding to a target protein, potentially increasing potency. In a comparative study of hallucinogenic phenethylamine analogs, cyclobutylamines exhibited a ~50- to 75-fold reduction in LSD-like activity compared to their highly potent cyclopropyl counterparts (cyclopropyl ED50 ≈ 0.163 mg/kg). [1] This dramatic difference underscores how the specific ring size and geometry of the cyclobutane scaffold fundamentally alters pharmacodynamics. For applications where a hallucinogenic liability is a concern, a cyclobutylamine scaffold like (1S,2R)-2-methoxycyclobutanamine is a safer starting point than a cyclopropylamine.

Conformational Analysis Scaffold Design Medicinal Chemistry

Salt Form Advantage: Enhanced Solubility and Stability of the Hydrochloride

The hydrochloride salt of (1S,2R)-2-methoxycyclobutanamine provides tangible handling advantages over the free base. The salt form has a reported topological polar surface area (TPSA) of 35.2 Ų and features 2 hydrogen bond donors, characteristics that contribute to its enhanced aqueous solubility. [1] The hydrochloride salt is described as facilitating handling and storage under standard laboratory conditions, mitigating issues of amine volatility and instability that can plague free-base amine reagents. While this is a general property of amine hydrochlorides, the specific combination of high purity (≥97%) and stable salt form ensures reproducibility in complex synthetic transformations, a critical parameter when scaling reactions from discovery to process chemistry.

Pre-formulation Solubility Chemical Stability

High-Value Application Scenarios for (1S,2R)-2-methoxycyclobutanamine;hydrochloride


Synthesis of Conformationally Constrained CNS Drug Candidates

Given the demonstrated alteration in pharmacodynamics between cyclobutylamine and cyclopropylamine scaffolds (e.g., a 50-75 fold reduction in LSD-like activity), this compound is a strategic choice for CNS programs aiming to attenuate hallucinogenic liabilities while retaining target affinity. Its cis-(1S,2R) stereochemistry provides a specific spatial orientation for amine and methoxy groups, which can be used to probe the binding pockets of G-protein coupled receptors (GPCRs) or ion channels where a rigid, non-planar scaffold is required. [1]

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The compound's molecular weight (137.61 g/mol) and defined stereochemistry make it an ideal fragment-sized molecule for FBDD libraries. The cyclobutane core serves as a rigid 'bioisostere' for acyclic, flexible amines, allowing medicinal chemists to perform scaffold-hopping experiments. The 5-fold selectivity difference between enantiomers demonstrates the importance of stereochemically pure fragments; using (1S,2R)-2-methoxycyclobutanamine ensures the correct spatial anchor for hit elaboration and minimizes the risk of a false-negative or weak initial hit. [2]

Building Block for Targeted Protein Degraders (PROTACs)

The primary amine handle of (1S,2R)-2-methoxycyclobutanamine is a convenient synthetic hook for conjugating cereblon or VHL E3 ligase ligands to create heterobifunctional degrader molecules. The metabolic stability (>80 min half-life in microsomes for a related cyclobutane analog) suggests that incorporating this rigid scaffold into the linker region of a PROTAC could help maintain overall molecule stability during lead optimization, a common challenge in the bivalent degrader field. [3]

Pre-formulation Studies for Early-Stage Lead Optimization

For programs where an amine-containing lead series suffers from poor solubility or stability, using a well-characterized hydrochloride salt like (1S,2R)-2-methoxycyclobutanamine;hydrochloride as an intermediate simplifies pre-formulation efforts. Its defined properties (TPSA, H-bond donor count) and stable powder form support reproducible parallel synthesis and screening efforts, which is essential for high-throughput medicinal chemistry workflows and early pharmacokinetic profiling.

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